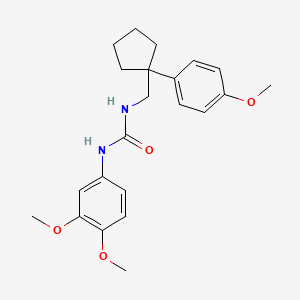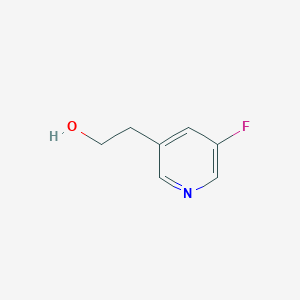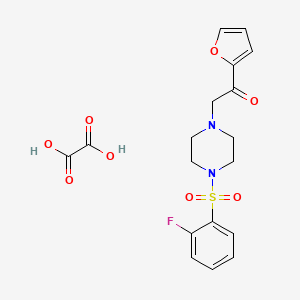![molecular formula C9H7BrN2O2 B2896208 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde CAS No. 1207839-91-5](/img/structure/B2896208.png)
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde
説明
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde is an organic compound that can be used as an organic intermediate . It is also known as 6-bromo-4-methoxypyrazolo [1,5-a]pyridine-3-carbonitrile .
Synthesis Analysis
The synthesis of 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde involves the use of 2,4,6-trimethylbenzenesulfonic acid 3-bromo-5-methoxypyridinamine salt and 2-chloropropene cyanide . The mixture is stirred at 20-30°C for 8 hours, then heated with diazabicyclo at 50-60°C for 20 hours . After the reaction is complete, the mixture is poured into water, filtered, washed, and recrystallized in ethanol to yield a pale yellow solid .Molecular Structure Analysis
The molecular formula of 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde is C9H6BrN3O . The InChI code is 1S/C9H6BrN3O/c1-14-8-2-7 (10)5-13-9 (8)6 (3-11)4-12-13/h2,4-5H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde include a predicted density of 1.67±0.1 g/cm3 . It is a solid at room temperature .科学的研究の応用
Pharmaceutical Intermediate for Anticancer Agents
“6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde” serves as a key intermediate in the synthesis of various anticancer agents. Its structural motif is found in compounds that exhibit inhibitory activity against certain cancer cell lines, making it valuable in the development of new chemotherapeutic drugs .
PDK1 Inhibition for Cancer Treatment
This compound is identified as a PDK1 inhibitor, which is significant in cancer research. PDK1 is a kinase involved in the survival and growth of cancer cells, and its inhibition can lead to the suppression of tumor growth. Researchers are exploring this pathway to develop treatments for cancers such as angiosarcoma and adenocarcinoma .
Alzheimer’s Disease Research
The inhibitory effect of derivatives of this compound on certain biological pathways is being studied in the context of Alzheimer’s disease. By affecting these pathways, researchers hope to uncover potential treatments or management strategies for this neurodegenerative condition .
Psoriasis and Prostate Cancer Studies
Derivatives of “6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde” are being investigated for their therapeutic potential in psoriasis and prostate cancer. These studies focus on understanding the compound’s impact on cellular mechanisms that could lead to innovative treatments .
RET Positive Advanced Cancers
The compound is used in the preparation of Selpercatinib, a drug indicated for the treatment of patients with advanced cancers that test positive for certain RET gene alterations. This highlights its role in targeted cancer therapy .
Organic Synthesis and Medicinal Chemistry
In organic chemistry, this compound is utilized as a versatile building block for the synthesis of a wide range of organic molecules with pharmacological activities. Its reactivity and functional groups make it a valuable tool in medicinal chemistry for constructing complex molecules .
Safety and Hazards
作用機序
Target of Action
The primary target of 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde is PDK1 , a kinase involved in cell proliferation and survival . This compound acts as a PDK1 inhibitor and exhibits anticancer and antiproliferative activity . It can be used to study various conditions such as angiosarcoma, adenocarcinoma, multiple myeloma, psoriasis, prostate cancer, and Alzheimer’s disease .
Mode of Action
The compound interacts with its target, PDK1, by binding to the active site of the kinase, thereby inhibiting its activity . This inhibition disrupts the normal signaling pathways regulated by PDK1, leading to changes in cell proliferation and survival .
Biochemical Pathways
The inhibition of PDK1 affects several downstream signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation . By inhibiting PDK1, the compound disrupts these pathways, potentially leading to reduced cell proliferation and increased cell death .
Pharmacokinetics
Its lipophilicity and drug-likeness suggest that it may have good absorption and distribution characteristics
Result of Action
The molecular and cellular effects of the compound’s action include reduced cell proliferation and increased cell death, particularly in cancer cells . This is due to the disruption of the PI3K/Akt/mTOR pathway and other signaling pathways regulated by PDK1 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde. For instance, the pH and temperature of the environment can affect the compound’s stability and activity . Additionally, the presence of other molecules or drugs can potentially influence the compound’s efficacy through drug-drug interactions .
特性
IUPAC Name |
6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-8-2-7(10)4-12-9(8)6(5-13)3-11-12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHJGYDHRZVDKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CN2C1=C(C=N2)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

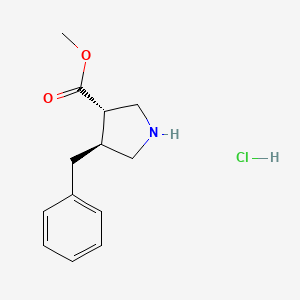
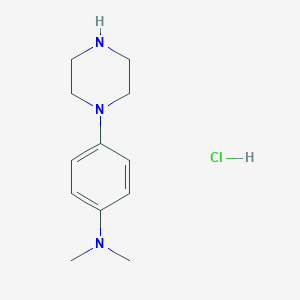
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2896128.png)
![2-Chloro-5-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]sulfonyl}pyridine](/img/structure/B2896129.png)
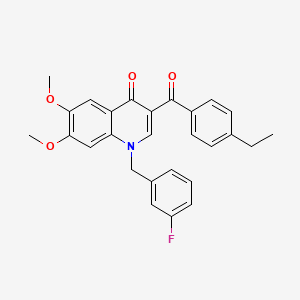
![4-butoxy-N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2896131.png)


![2-(3,4-dimethoxyphenyl)-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2896135.png)
![N-(2,5-dimethoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2896136.png)
